molecular formula C6H14ClN B1378099 3-Ethylpyrrolidine hydrochloride CAS No. 1384431-43-9

3-Ethylpyrrolidine hydrochloride

Cat. No. B1378099
CAS RN: 1384431-43-9
M. Wt: 135.63 g/mol
InChI Key: YGRGUQNCCWBFNJ-UHFFFAOYSA-N
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Description

3-Ethylpyrrolidine hydrochloride is a chemical compound with the IUPAC name (S)-3-ethylpyrrolidine hydrochloride . It has a molecular weight of 135.64 and is stored at refrigerator temperatures .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 3-Ethylpyrrolidine hydrochloride, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 3-Ethylpyrrolidine hydrochloride can be represented by the InChI code 1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 . The key for this InChI code is YGRGUQNCCWBFNJ-RGMNGODLSA-N .


Physical And Chemical Properties Analysis

3-Ethylpyrrolidine hydrochloride is an oil at room temperature . It has a molecular weight of 135.64 and is stored at refrigerator temperatures .

Scientific Research Applications

Drug Discovery and Development

3-Ethylpyrrolidine hydrochloride: is a derivative of the pyrrolidine ring, which is widely used in medicinal chemistry. The pyrrolidine scaffold is valued for its ability to efficiently explore the pharmacophore space due to sp³-hybridization , contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage .

Stereochemistry Research

The stereochemistry of 3-Ethylpyrrolidine hydrochloride can be crucial in determining the biological activity of drug candidates. Researchers study the stereoisomers and spatial orientation of substituents to understand how they can lead to different biological profiles due to the varying binding modes to enantioselective proteins .

Pharmacokinetics and ADME/Tox Studies

Incorporating 3-Ethylpyrrolidine hydrochloride into compounds can modify physicochemical parameters, which is essential for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles in drug candidates .

Structural Diversity in Chemical Libraries

The saturated nature of the pyrrolidine ring allows for greater structural diversity in chemical libraries3-Ethylpyrrolidine hydrochloride can be used to generate a wide array of structurally diverse compounds for high-throughput screening in drug discovery .

Synthesis of Biologically Active Compounds

3-Ethylpyrrolidine hydrochloride: serves as a building block in the synthesis of various biologically active compounds. Its versatility allows chemists to design new compounds with different biological profiles, targeting a range of diseases .

Enantioselective Synthesis

The chiral nature of 3-Ethylpyrrolidine hydrochloride makes it an important reagent in enantioselective synthesis. It can be used to create compounds with specific stereochemistry, which is vital for the efficacy and safety of pharmaceuticals .

Safety and Hazards

3-Ethylpyrrolidine hydrochloride is associated with several hazards. It has been classified under the GHS07 hazard pictogram, with the signal word "Warning" . The hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-ethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRGUQNCCWBFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpyrrolidine hydrochloride

CAS RN

1384431-43-9
Record name 3-ethylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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